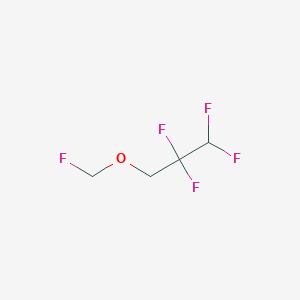

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

High-Voltage Li-rich Mn-based Layered Cathode Materials

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (TFEPE) has been used to enhance the cycling performance of high-voltage Li-rich Mn-based layered cathode materials . The study found that TFEPE was preferentially oxidized and produced inorganic compounds on the surface of the cathode material, which effectively inhibited the side reactions between the cathode and the electrolyte .

Electrolyte Solvent for 5-V Li2CoPO4F Cathode

TFEPE has been investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F . Compared with conventional carbonate-based electrolyte, TFEPE exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .

Interface Stabilization

TFEPE plays a pivotal role in improving the cycling performance of high-voltage Li-rich Mn-based layered cathode materials . It was found that TFEPE was preferentially oxidized and produced inorganic compounds (MeF and Li2CO3) on the surface of the cathode, which effectively inhibited the side reactions between the cathode and the electrolyte .

High Voltage Lithium-Ion Batteries

TFEPE has been extensively investigated for its physicochemical and electrochemical properties for applications in high-voltage lithium-ion batteries . It has a high boiling point, low cost, and good SEI-filming ability .

SEI Formation on Graphite Negative Electrode

The data demonstrated that TFEPE was beneficial for forming an effective Solid Electrolyte Interphase (SEI) on the graphite negative electrode surface, resulting in enhanced stability in the negative side of high-voltage cell batteries .

Oxidative Decomposition Inhibition

The high stability of TFEPE effectively inhibits the oxidative decomposition of the electrolyte on Li2CoPO4F electrode above 5.0 V and suppresses the damage to the surface of Li2CoPO4F, thus alleviate the increase in electrode polarization and cell impedance .

Mechanism of Action

Target of Action

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) is a fluorinated ether that is primarily used in high-voltage applications . It interacts with lithium hexafluorophosphate (LiPF6) in electrolyte solutions .

Mode of Action

TTE’s interaction with LiPF6 in electrolyte solutions is relatively weak, which can result in phase separation . This phase separation can cause concerns in practical applications, such as in lithium-ion batteries .

Biochemical Pathways

It is known that tte is used as an inert cosolvent to regulate the li+ solvation sheath structure in lithium-ion batteries .

Pharmacokinetics

It is known that tte is a liquid with a predicted boiling point of 735±400 °C and a predicted density of 1275±006 g/cm3 .

Result of Action

TTE is preferentially oxidized and produces inorganic compounds such as MeF and Li2CO3 on the surface of LMNC, which effectively inhibits the side reactions between LMNC and the electrolyte .

Action Environment

The action of TTE is influenced by environmental factors. For instance, the weak interaction between TTE and LiPF6 can result in phase separation in certain environments . Additionally, the oxidation of TTE and the resulting production of inorganic compounds are likely influenced by the surrounding environment .

properties

IUPAC Name |

1,1,2,2-tetrafluoro-3-(fluoromethoxy)propane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXKRUJTGNVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoromethyl 2,2,3,3-tetrafluoropropyl ether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)

![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)

![1-[6-({2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B2836325.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2836326.png)

![1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2836327.png)